molecular formula C21H11F3N2O4 B12493478 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B12493478
M. Wt: 412.3 g/mol
InChI Key: VYPAKIXFBYMTMZ-UHFFFAOYSA-N
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Description

2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is notable for its unique trifluoromethoxyphenyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of aryl aldehydes, 2-hydroxynaphthalene-1,4-dione, and malononitrile under neutral and mild conditions . This reaction can be catalyzed by various catalysts, such as imidazole in ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of polymeric catalysts in one-pot multicomponent reactions has been explored for similar compounds, offering a potentially scalable and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted chromenes, quinones, and hydroxylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile involves its interaction with various molecular targets. The compound’s trifluoromethoxyphenyl group enhances its ability to interact with biological membranes and enzymes, leading to its biological effects. The exact molecular pathways are still under investigation, but it is believed to inhibit specific enzymes involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxyphenyl group in 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H11F3N2O4

Molecular Weight

412.3 g/mol

IUPAC Name

2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile

InChI

InChI=1S/C21H11F3N2O4/c22-21(23,24)30-11-7-5-10(6-8-11)15-14(9-25)20(26)29-19-16(15)17(27)12-3-1-2-4-13(12)18(19)28/h1-8,15H,26H2

InChI Key

VYPAKIXFBYMTMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC=C(C=C4)OC(F)(F)F)C#N)N

Origin of Product

United States

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